7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
Molecular Formula |
C12H9N5O2 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H9N5O2/c1-8-6-11-14-12(15-16(11)7-13-8)9-2-4-10(5-3-9)17(18)19/h2-7H,1H3 |
InChI Key |
KAMQAKUORSLKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=N1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the aminotriazole’s amino group on the electrophilic carbonyl carbon of the 1,3-dicarbonyl compound, followed by dehydration and cyclization. For instance, 5-amino-1-(4-nitrophenyl)-1,2,4-triazole reacts with ethyl acetoacetate (bearing a methyl group) in refluxing ethanol or 1,4-dioxane. The reaction typically requires 12–24 hours under reflux, with yields ranging from 70–85%.
Key Characterization Data:
-
IR Spectroscopy : Absorption bands at 1708 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
-
¹H NMR : Signals at δ 2.02 ppm (singlet, CH₃ at C7) and δ 8.08–8.11 ppm (doublet, aromatic protons of 4-nitrophenyl).
-
Elemental Analysis : Calculated for C₁₃H₁₀N₆O₂: C 54.55%, H 3.52%, N 29.33%.
Dimroth Rearrangement of Triazolo[4,3-a]pyrimidine Precursors
The Dimroth rearrangement offers a route to isomerize triazolo[4,3-a]pyrimidines into triazolo[1,5-c]pyrimidines under acidic conditions. This method is advantageous for introducing substituents at challenging positions.
Synthesis of the Precursor
The precursor, 2-(4-nitrophenyl)-7-methyl-triazolo[4,3-a]pyrimidine, is synthesized via cyclocondensation of N-(4-nitrophenyl)hydrazinecarboxamide with ethyl 3-aminocrotonate. The reaction occurs in acetic acid at 80°C for 8 hours, yielding 68–75%.
Rearrangement to Target Compound
Heating the precursor in 6M HCl at 100°C for 6 hours induces the Dimroth rearrangement, relocating the 4-nitrophenyl group from position 1 to 2 and forming the [1,5-c] isomer.
Key Observations:
-
The rearrangement is confirmed by ¹³C NMR : The C2 carbon shifts from δ 145.2 ppm (triazolo[4,3-a]) to δ 158.7 ppm (triazolo[1,5-c]).
-
Yield Post-Rearrangement : 82–88% after purification via recrystallization from ethanol.
Hydrazonoyl Chloride Route via Smiles Rearrangement
This method, adapted from MDPI studies, employs hydrazonoyl chlorides and tetrahydropyrimidine derivatives to construct the triazolopyrimidine core.
Reaction Protocol
N-(4-Nitrophenyl)thiophene-2-carbohydrazonoyl chloride is reacted with ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in refluxing 1,4-dioxane for 20 hours. The Smiles rearrangement generates a thiohydrazide intermediate, which eliminates H₂S to yield the product.
Optimization Insights:
Spectral Data:
C2 Functionalization via Acylation of Diaminopyrimidone Intermediates
A modular approach involves introducing the 4-nitrophenyl group at C2 via acylation of a diaminopyrimidone precursor.
Synthesis of Intermediate
Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride to form 4-amino-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is acylated with 4-nitrobenzoyl chloride in ethanol containing sodium acetate, yielding the C2-substituted product.
Reaction Conditions and Yield
Characterization Highlights:
-
IR : 1682 cm⁻¹ (C=O amide), 1345 cm⁻¹ (NO₂ symmetric stretch).
-
¹³C NMR : δ 167.7 ppm (ester carbonyl), δ 148.2 ppm (C-NO₂).
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
-
Nitrophenyl Group Reactivity : The electron-withdrawing nitro group complicates electrophilic substitutions. Mitigated by using pre-functionalized starting materials.
-
Byproduct Formation : Smiles rearrangement generates H₂S gas, requiring efficient venting.
-
Isomer Purity : Dimroth rearrangement demands strict pH control to avoid side products .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Research indicates that 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine exhibits notable cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown its effectiveness against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. These findings suggest that this compound could serve as a lead for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Pharmacological evaluations have shown that derivatives of triazolo[1,5-c]pyrimidine exhibit significant prostaglandin inhibition, which is crucial for reducing inflammation .
Antimicrobial Properties
Some derivatives of this class have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents. This expands the scope of applications in treating infections .
Synthesis and Derivatives
The synthesis of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine involves several chemical reactions starting from aminopyrazole carbonitrile. The resulting derivatives can be modified to enhance their biological activity and selectivity .
Case Study 1: Anticancer Research
In a study focused on the anticancer properties of triazolo[1,5-c]pyrimidine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly influenced the cytotoxic activity, highlighting the importance of structural variations in drug design .
Case Study 2: Anti-inflammatory Screening
Another study assessed the anti-inflammatory effects of various triazolo derivatives using carrageenan-induced edema models. The findings demonstrated that certain compounds exhibited lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for these new compounds .
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of specific enzymes and pathways. For instance, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it modulates the NF-kB inflammatory pathway, providing anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on NMR Shifts
The position and nature of substituents significantly alter the electronic environment of triazolopyrimidines. For example:
- Triazolo[1,5-c] vs. Triazolo[4,3-c] Isomers : The C3-H and C5-H protons in 7-p-tolyl-7H-[1,2,4]triazolo[4,3-c]pyrimidine (compound 9) appear more downfield (δ 9.7–9.8 ppm) compared to the C2-H and C5-H protons in the [1,2,4]triazolo[1,5-c]pyrimidine analog (compound 8) due to differences in ring current effects .
- Nitro vs. Methoxy Groups: In 7-(4-nitrophenyl) derivatives (e.g., compound 18a), the absence of NH/NH₂ IR absorptions and distinct ¹H-NMR signals (δ ~9.4–9.8 ppm) contrast with alkoxy-substituted analogs like 7-(2-methoxyphenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 5j), where methoxy protons resonate at δ 3.80 ppm .
Table 1: Key Spectral Data of Selected Triazolopyrimidines
| Compound | Substituents | ¹H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Target Compound | 7-Me, 2-(4-NO₂Ph) | Not reported in evidence | Not reported |
| 18a (7-(4-NO₂Ph)) | 9-(4-FPh), 7-(4-NO₂Ph) | ~9.7–9.8 (pyrimidine H) | NH/NH₂ absent |
| 5j (7-(2-MeOPhO)-5-Ph) | 7-(2-MeOPhO), 5-Ph | 3.80 (-OCH₃), 6.52 (H-6) | 1610 (C=N), 1163 (N–N) |
| 8-Cyano-5-(NMe₂)-7-MeS-2-(4-ClPh) [12] | 8-CN, 5-NMe₂, 7-MeS, 2-(4-ClPh) | 2.63 (SMe), 3.71 (NMe₂) | 2200 (CN) |
Adenosine Receptor Antagonism
- Nitro vs. Hydrophilic Substituents : Hydroxyl or methoxy groups at the para-position of phenyl rings (e.g., compounds 6 and 7) enhance A2A receptor affinity and selectivity due to hydrogen bonding, whereas nitro groups may prioritize electron-deficient interactions .
- Pyrazolo-Triazolopyrimidines: Derivatives like SCH 58261 (5-amino-7-(β-phenylethyl)-2-(2-furyl)) exhibit nanomolar A2A affinity, while nitro-substituted analogs are less explored in this context .
Anticancer and Antimicrobial Activity
- Kinase Inhibition : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines with bromophenyl or pyridyl groups (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)) show antiproliferative effects against tumor cells via apoptosis induction .
- Antimicrobial Potential: 7-(4-Nitrophenyl) derivatives (18a,b) demonstrate activity against microbial strains, likely due to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
Biological Activity
7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its unique molecular structure, which includes a methyl group and a nitrophenyl moiety that contribute to its biological properties.
- Molecular Formula : C12H9N5O2
- Molecular Weight : 255.23 g/mol
- CAS Number : 832144-06-6
- IUPAC Name : 7-methyl-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]pyrimidine
The biological activity of 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine primarily involves the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the normal progression of the cell cycle, which is crucial for cancer cell proliferation.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound Activity : In a study evaluating a series of triazolopyrimidine derivatives, one compound (H12) exhibited IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells, indicating potent anticancer activity compared to standard chemotherapy agents like 5-fluorouracil .
Table of Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | CDK2 inhibition; apoptosis induction |
| H12 | HCT-116 | 9.58 | Cell cycle arrest; ERK signaling pathway |
| H12 | MCF-7 | 13.1 | Apoptosis; colony formation inhibition |
Additional Biological Activities
Beyond anticancer effects, compounds within this class have shown antibacterial and antiviral properties. The presence of the nitrophenyl group enhances these activities by potentially interacting with various biological targets.
Study on Antiproliferative Activity
A comprehensive study focused on the synthesis and biological evaluation of several triazolopyrimidine derivatives highlighted the effectiveness of these compounds against human cancer cell lines. The study concluded that modifications to the triazolopyrimidine scaffold could significantly enhance their antiproliferative properties .
Mechanistic Insights
Further investigations into the mechanism revealed that compounds like 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine could induce apoptosis through the modulation of key signaling pathways such as ERK and AKT pathways. This suggests a multifaceted approach to targeting cancer cells by not only inhibiting cell cycle progression but also promoting programmed cell death .
Q & A
Basic Question: What are the standard synthetic protocols for 7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine?
A common method involves oxidative cyclization of pyrimidinylhydrazones using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD) followed by a Dimroth rearrangement to yield the triazolo[1,5-c]pyrimidine core . For derivatives with specific substitutions (e.g., methyl or nitrophenyl groups), regioselective reactions with 3,5-diaminotriazole and carbonyl compounds under acidic conditions are employed. Catalyst systems like APTS (3-aminopropyltriethoxysilane) in ethanol can optimize yields in one-pot multicomponent reactions . Key parameters include solvent choice (dichloromethane for IBD reactions), temperature (reflux for 24 hours in ethanol), and acid/base catalysis for intermediate stabilization .
Advanced Question: How do steric and electronic effects of substituents influence synthetic pathways?
Substituents at the 5- or 8-position of the triazolo[1,5-c]pyrimidine scaffold can alter reaction pathways. For example, electron-withdrawing groups (e.g., nitro at the 4-phenyl position) may slow cyclization but improve stability of intermediates . Steric hindrance from bulky groups (e.g., benzyl esters) at the 8-position necessitates milder conditions to avoid side reactions like premature Dimroth rearrangement . Computational modeling (e.g., DFT studies) is recommended to predict regioselectivity and optimize synthetic routes for novel derivatives .
II. Structural Characterization
Basic Question: What analytical techniques are critical for confirming the structure of this compound?
Standard characterization includes:
- X-ray crystallography to resolve the fused triazole-pyrimidine ring system and substituent positions .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify proton environments and substituent connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Question: How can dynamic processes (e.g., tautomerism) complicate structural analysis?
The triazolo[1,5-c]pyrimidine core exhibits tautomerism between [1,2,4]triazolo[4,3-c] and [1,2,4]triazolo[1,5-c] forms. Variable-temperature (VT) NMR can detect tautomeric equilibria by observing peak splitting at low temperatures . X-ray crystallography is definitive but requires high-purity crystals. For unstable intermediates, in situ FTIR or Raman spectroscopy monitors rearrangement kinetics .
III. Biological Activity and Structure-Activity Relationships (SAR)
Basic Question: What are the primary biological targets of this compound?
Derivatives of triazolo[1,5-c]pyrimidine are potent antagonists of adenosine receptors (ARs), particularly the A2A and A3 subtypes. These receptors are implicated in Parkinson’s disease (PD) and cancer, where A3AR inhibition modulates cAMP signaling . Standard assays include:
Advanced Question: How do substituents at the 5- and 8-positions affect receptor selectivity?
- 8-Position modifications : Introducing benzylic esters (e.g., 4-ethylbenzyl) enhances A3AR affinity (Ki = 1.21 nM) but reduces A2AAR selectivity. Bulky groups here restrict binding-pocket access, favoring A3AR .
- 5-Position substitutions : Alkylamino groups (e.g., methylamino) improve A3AR selectivity (hA1/hA3 > 200) by optimizing hydrophobic interactions .
- Contradictory data : Sulfonic acid at the phenyl ring para position decreases affinity due to steric clashes, highlighting the need for molecular docking to validate substituent placement .
IV. Data Contradictions and Mechanistic Insights
Advanced Question: How to resolve discrepancies between binding affinity and functional activity?
Example: A compound may show high A3AR binding affinity (Ki < 5 nM) but weak cAMP inhibition. This suggests allosteric modulation or off-target effects. Strategies include:
- Schild analysis to confirm competitive antagonism.
- β-Arrestin recruitment assays to detect biased signaling .
- Molecular dynamics simulations to assess binding-mode stability .
Therapeutic Applications
Basic Question: What therapeutic areas are targeted by this compound?
Advanced Question: How can pharmacokinetic challenges be addressed?
- Water solubility : Introduce polar groups (e.g., morpholine at the 2-position) without compromising affinity .
- Metabolic stability : Deuterium labeling at vulnerable sites (e.g., methyl groups) to slow CYP450 metabolism .
VI. Recent Innovations
Advanced Question: What novel derivatives expand applications beyond adenosine receptors?
- CDK2 inhibitors : Pyrazolo-triazolo-pyrimidine hybrids (e.g., compound 15) inhibit CDK2 with IC50 < 100 nM, showing antiproliferative effects in cancer cell lines .
- Selenium-containing analogs : [1,3]Selenazolo[5,4-e]triazolo[1,5-c]pyrimidines exhibit enhanced redox activity for potential use in oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
